

An In-depth Technical Guide to 4-Nitrophenyl Isothiocyanate (CAS 2131-61-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Nitrophenyl isothiocyanate*

Cat. No.: B147366

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenyl isothiocyanate (4-NPI), identified by CAS number 2131-61-5, is a versatile chemical reagent with significant applications in organic synthesis and biotechnology.^[1] Its unique structure, featuring a reactive isothiocyanate group and an electron-withdrawing nitro group, makes it a valuable tool for researchers in various fields, including drug discovery, proteomics, and diagnostics. This technical guide provides a comprehensive overview of 4-NPI, including its chemical and physical properties, synthesis, and key applications. Detailed experimental protocols for its use in protein labeling, solid-phase synthesis, and as a derivatizing agent for chromatography are presented, along with visual workflows to aid in experimental design.

Chemical and Physical Properties

4-Nitrophenyl isothiocyanate is a yellow to light orange crystalline powder.^[2] It is characterized by its pungent odor and sensitivity to moisture.^[2] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of **4-Nitrophenyl Isothiocyanate**

Property	Value	Reference(s)
CAS Number	2131-61-5	[1][2]
Molecular Formula	C ₇ H ₄ N ₂ O ₂ S	[1][2][3]
Molecular Weight	180.18 g/mol	[1][2][3]
Appearance	Light orange to yellow to green powder/crystal	[2]
Melting Point	110-112 °C	[1][2][4][5]
Boiling Point	137-138 °C at 11 mmHg	[2][4][5][6]
Density	~1.3 ± 0.1 g/cm ³	[1]
Solubility	Soluble in toluene; very slightly soluble in alcohol and oils; hydrolyzes in water.	[2][3][6]
Flash Point	154.1 ± 23.2 °C	[1]
InChI Key	NXHSSIGRWJENBH-UHFFFAOYSA-N	[2][3]

Synthesis and Reactivity

Synthesis

4-Nitrophenyl isothiocyanate can be synthesized through several methods. The most common laboratory and industrial preparations involve the reaction of p-nitroaniline with thiophosgene or the heating of p-nitrothiocarbanilide with dilute sulfuric acid.[2][6] A review of isothiocyanate synthesis highlights that a two-step process involving the formation of a dithiocarbamate salt followed by desulfurization is effective for electron-deficient amines like 4-nitroaniline.

Reactivity

The chemical utility of 4-NPI stems from the high reactivity of the isothiocyanate (-N=C=S) group. This functional group acts as an electrophile, readily reacting with nucleophiles. The most prominent reaction is with primary and secondary amines to form stable thiourea linkages.

[1][7] This reactivity is the foundation for its primary applications in labeling and derivatization. The electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the isothiocyanate carbon, making 4-NPI a highly reactive labeling agent.

Applications in Research and Development

The reactivity of 4-NPI with amines makes it a valuable tool in several areas of scientific research.

Protein Labeling and Peptide Sequencing

Isothiocyanates, including 4-NPI, are widely used for the fluorescent and non-fluorescent labeling of proteins and peptides.[7][8] The reaction with the N-terminal amino group of a peptide or the ϵ -amino group of lysine residues results in a stable covalent bond. This principle is famously utilized in Edman degradation for the sequential sequencing of amino acids in a peptide.[4][9][10][11] In this method, an isothiocyanate reacts with the N-terminal amino acid, which is then cleaved and identified.

Solid-Phase Synthesis of Thioureas

4-NPI is employed in the solid-phase synthesis of thiourea derivatives, which are of interest in medicinal chemistry due to their diverse biological activities.[2][4] By anchoring a primary or secondary amine to a solid support, 4-NPI can be used to introduce the nitrophenylthiourea moiety. Subsequent cleavage from the resin yields the desired thiourea compound.

Derivatizing Agent for Chromatography

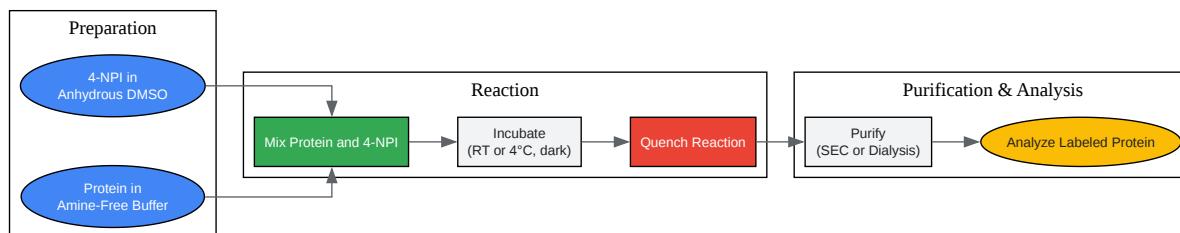
In analytical chemistry, 4-NPI can be used as a pre-column derivatizing agent for the analysis of compounds containing primary or secondary amine groups by High-Performance Liquid Chromatography (HPLC).[12] The addition of the nitrophenyl group introduces a strong chromophore, enhancing the UV detectability of the analyte.[12]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **4-Nitrophenyl isothiocyanate**.

Protocol for Labeling of Proteins with 4-Nitrophenyl Isothiocyanate

This protocol is adapted from standard procedures for protein labeling with isothiocyanates.


Materials:

- Protein of interest (free of amine-containing buffers like Tris or glycine)
- **4-Nitrophenyl isothiocyanate (4-NPI)**
- Anhydrous Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Protein Preparation: Dissolve the protein in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines, dialyze it against PBS overnight at 4°C.
- 4-NPI Solution Preparation: Immediately before use, dissolve 4-NPI in anhydrous DMSO to a concentration of 10 mg/mL.
- Labeling Reaction: While gently stirring the protein solution, slowly add the 4-NPI solution dropwise. A typical starting point is a 10- to 20-fold molar excess of 4-NPI to the protein.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.
- Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 1-2 hours at room temperature.

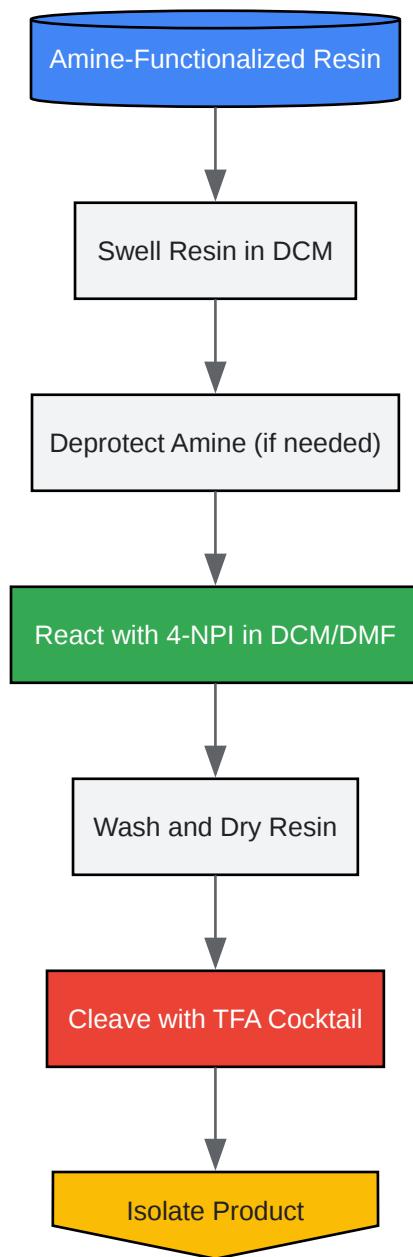
- Purification: Remove unreacted 4-NPI and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS. Alternatively, perform extensive dialysis against PBS at 4°C.
- Characterization: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and the absorbance maximum of the nitrophenyl group (approximately 330-350 nm).

[Click to download full resolution via product page](#)

Fig. 1: Workflow for Protein Labeling with 4-NPI.

Protocol for Solid-Phase Synthesis of a Thiourea Derivative

This protocol describes a general procedure for the synthesis of a thiourea on a solid support using 4-NPI.


Materials:

- Amine-functionalized solid support (e.g., Rink amide resin)
- **4-Nitrophenyl isothiocyanate (4-NPI)**
- Dichloromethane (DCM)

- Dimethylformamide (DMF)
- Piperidine (20% in DMF)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

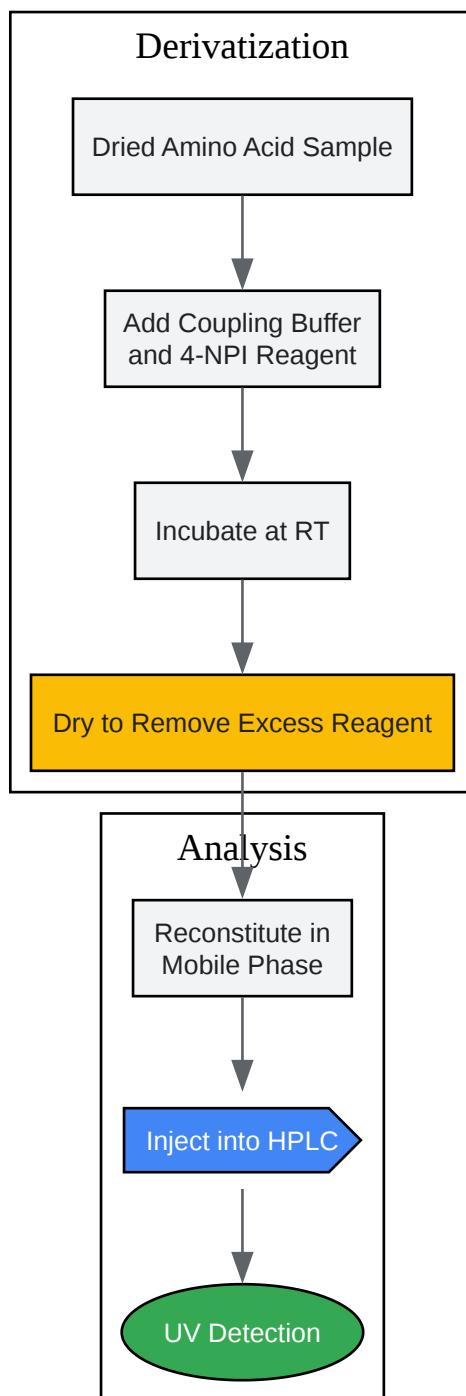
Procedure:

- Resin Swelling: Swell the amine-functionalized resin in DCM for 30 minutes.
- Fmoc Deprotection (if applicable): If the amine on the resin is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes to deprotect the amine. Wash the resin thoroughly with DMF and DCM.
- Thiourea Formation: Dissolve 4-NPI (5-10 equivalents relative to the resin loading) in DCM or DMF. Add the 4-NPI solution to the resin and shake at room temperature for 2-4 hours.
- Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
- Drying: Dry the resin under vacuum.
- Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the thiourea product from the solid support.
- Product Isolation: Filter the resin and collect the filtrate. Precipitate the product by adding cold diethyl ether. Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum.

[Click to download full resolution via product page](#)

Fig. 2: Solid-Phase Synthesis of a Thiourea using 4-NPI.

Protocol for Amino Acid Derivatization for HPLC Analysis


This protocol is based on the well-established method of pre-column derivatization of amino acids with phenyl isothiocyanate (PITC) and is adaptable for 4-NPI.

Materials:

- Amino acid standard solution or sample hydrolysate
- Derivatization reagent: **4-Nitrophenyl isothiocyanate** in a suitable solvent (e.g., ethanol or acetonitrile)
- Coupling buffer: A mixture of ethanol, water, and triethylamine (e.g., 7:1:1 v/v/v)
- Drying system (e.g., vacuum centrifuge)
- HPLC system with a C18 reversed-phase column and a UV detector

Procedure:

- Sample Preparation: Dry the amino acid sample completely in a reaction vial using a vacuum centrifuge.
- Derivatization:
 - Add the coupling buffer to the dried sample and vortex to dissolve.
 - Add the 4-NPI derivatization reagent.
 - Incubate the mixture at room temperature for 20-30 minutes.
- Reagent Removal: Dry the sample again under vacuum to remove excess reagent and byproducts.
- Reconstitution: Reconstitute the dried derivative in the HPLC mobile phase.
- HPLC Analysis: Inject the sample onto the HPLC system. The derivatized amino acids are separated on a C18 column using a gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile). Detection is performed by monitoring the UV absorbance at a wavelength appropriate for the nitrophenyl group (e.g., ~340 nm).

[Click to download full resolution via product page](#)

Fig. 3: Workflow for Amino Acid Derivatization with 4-NPI for HPLC.

Safety and Handling

4-Nitrophenyl isothiocyanate is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[10] It causes skin and serious eye irritation and may cause an allergic skin reaction or respiratory sensitization.[9]

Table 2: Hazard and Safety Information for **4-Nitrophenyl Isothiocyanate**

Hazard Statement	Precautionary Statement
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritation.	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H317: May cause an allergic skin reaction.	P302+P352: IF ON SKIN: Wash with plenty of water.
H319: Causes serious eye irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.	P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.
H335: May cause respiratory irritation.	P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) before handling this compound.[9][10] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-Nitrophenyl isothiocyanate is a potent and versatile reagent for the chemical modification of primary and secondary amines. Its utility in protein labeling, solid-phase synthesis, and as a derivatizing agent for chromatography makes it an indispensable tool for researchers in

chemistry, biology, and pharmaceutical sciences. The detailed protocols and workflows provided in this guide are intended to facilitate the effective and safe use of 4-NPI in the laboratory. As with any reactive chemical, a thorough understanding of its properties and adherence to safety guidelines are paramount for successful experimentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. ijacskros.com [ijacskros.com]
- 10. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane [mdpi.com]
- 11. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Nitrophenyl Isothiocyanate (CAS 2131-61-5)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147366#4-nitrophenyl-isothiocyanate-cas-2131-61-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com